N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3-phenyl substituent, a 5-methyl group, and an N-cyclopentylamine moiety at the 7-position. Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocycles with demonstrated pharmacological relevance, particularly as inhibitors of mycobacterial ATP synthase and anti-tubercular agents . The structural features of this compound—specifically the 3-aryl and 5-alkyl substituents—align with trends observed in anti-mycobacterial agents, where aromatic and small alkyl groups optimize target binding and metabolic stability .
Properties
IUPAC Name |
N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-13-11-17(21-15-9-5-6-10-15)22-18(20-13)16(12-19-22)14-7-3-2-4-8-14/h2-4,7-8,11-12,15,21H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUKOCKCWNINSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322004 | |
| Record name | N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877794-27-9 | |
| Record name | N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of a suitable precursor containing the phenyl group and cyclopentyl moiety under specific reaction conditions, such as heating in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidines: A General Overview
Pyrazolo[1,5-a]pyrimidines have attracted significant attention due to their photophysical properties and potential as antitumor scaffolds . They exhibit enzymatic inhibitory activity, which could lead to the development of new drugs . Researchers have developed various synthesis pathways for the preparation and functionalization of these compounds to improve their structural diversity and applications .
Potential Therapeutic Applications
A patent application highlights the potential of pyrazolo[1,5-a]pyrimidin-7-amine derivatives in therapy, particularly in treating viral infections . While the application broadly covers a class of compounds, it suggests a potential avenue for N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine or its derivatives .
Related Compounds
The search results mention several related pyrazolo[1,5-a]pyrimidine derivatives, including:
- 2,5-dimethyl-3-phenyl-n-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 2,5-dimethyl-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
- N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine
- n-(3-imidazol-1-ylpropyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- n-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- n-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 1-[4-[[[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]ethanone
- 3-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[(2-methylpyrimidin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Mechanism of Action
The mechanism by which N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound and key analogs from the literature:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Key Observations:
Substituent Effects on Bioactivity: R3 Position: Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound 47) enhance anti-mycobacterial potency by improving target binding . The target compound’s 3-phenyl group may offer less electronic modulation but greater lipophilicity. N-Substituent: The cyclopentyl group in the target compound likely increases lipophilicity (logP) compared to pyridinylmethyl (Compound 47) or benzyl (Compound 15) groups, which could enhance membrane permeability but reduce solubility .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in and , involving nucleophilic substitution of a 7-chloropyrazolo[1,5-a]pyrimidine precursor with cyclopentylamine under basic conditions .
- In contrast, Suzuki coupling (used in ) is employed for introducing aryl groups at R3/R5 positions in analogs like Compound 32 .
Physicochemical Properties :
- Melting points for N-(pyridinylmethyl) derivatives (e.g., 177–180°C for Compound 47) suggest higher crystallinity due to polar N-substituents . The cyclopentyl group in the target may lower the melting point, aligning with trends for aliphatic amines.
- The 5-methyl group in the target compound likely improves metabolic stability compared to 5-aryl analogs, which are prone to oxidative metabolism .
tb activity (IC50 < 0.1 µM) and low hERG liability . The cyclopentyl group may further reduce hERG binding risk compared to basic N-substituents like pyridinylmethyl.
Biological Activity
N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and antiviral research. This article presents a detailed overview of its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine framework, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 306.40 g/mol .
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties against various pathogens. For instance, a study indicated that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) as low as 0.21 μM for certain derivatives . This suggests that this compound may possess similar efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Candida albicans | 0.83 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Research indicates that derivatives related to this compound exhibit promising activity against plant viruses. For example, compounds with similar structural motifs showed higher anti-TMV (Tobacco Mosaic Virus) activity compared to traditional antiviral agents like ribavirin .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- DNA Gyrase Inhibition : Molecular docking studies suggest that the compound forms key interactions with residues in the active site of DNA gyrase, crucial for bacterial DNA replication .
- Binding Affinity : The binding energies and inhibitory constants obtained in these studies indicate a strong affinity for the target enzymes compared to established antibiotics like ciprofloxacin .
Toxicity and Safety Profile
In terms of cytotoxicity, preliminary assessments using human cell lines (HaCat and BALB/c 3T3) revealed that while some derivatives exhibited low toxicity, others showed significant effects depending on their structure . The IC50 values were noted to vary based on exposure time and concentration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
